Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol
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Overview
Description
Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol is a compound that combines the properties of methanesulfonic acid and a trifluoromethylsulfanyl-substituted phenylmethanol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . The trifluoromethylsulfanyl group adds unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethylsulfide using oxygen from the air or chlorine . Another method involves the electrochemical sulfonation of methane in an electrochemical reactor without adding peroxide initiators
Industrial Production Methods
Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethylsulfide with air, but this method had safety and quality issues . Modern methods include the oxidation of dimethyldisulfide with nitric acid, followed by restoration using atmospheric oxygen . The production of [3-(trifluoromethylsulfanyl)phenyl]methanol on an industrial scale would involve similar synthetic routes but optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethylsulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted phenylmethanol derivatives and sulfonic acid derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a catalyst in esterification and alkylation reactions.
Biology: Investigated for its potential as a biochemical reagent due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in electroplating, battery electrolytes, and as a solvent for various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol involves its strong acidity and ability to donate protons in chemical reactions. The trifluoromethylsulfanyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. These properties make it effective in catalyzing reactions and interacting with molecular targets in biological systems .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong monoprotic organic acid with similar acidity but different functional groups.
Methanesulfonic acid: Shares the sulfonic acid group but lacks the trifluoromethylsulfanyl substitution.
Uniqueness
Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol is unique due to the combination of the strong acidic properties of methanesulfonic acid and the electron-withdrawing effects of the trifluoromethylsulfanyl group. This combination enhances its reactivity and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
647857-26-9 |
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Molecular Formula |
C9H11F3O4S2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol |
InChI |
InChI=1S/C8H7F3OS.CH4O3S/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;1-5(2,3)4/h1-4,12H,5H2;1H3,(H,2,3,4) |
InChI Key |
CVEPZEJZWNVWJD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)SC(F)(F)F)CO |
Origin of Product |
United States |
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